Cas no 110-13-4 (hexane-2,5-dione)

hexane-2,5-dione 化学的及び物理的性質
名前と識別子
-
- Acetonylacetone
- 2,5-Hexanedione
- Hexan-2,5-Dion
- 2,5-Hexadione
- Hexane-2,5-dione
- HEXANEDIONE, 2,5-(AS)
- 1,2-Diacetylethane
- 1,2-Diacetylethane
- 2,5-Diketohexane
- α,β-Diacetylethane
- 2,5-Dioxohexane
- Diacetonyl
- NSC 7621
- a,b-Diacetylethane
- acan
- 2,5-dione
- hexane-2,5-
- Hexanedione
- 2,5-HEXANDIONE
- Acetonyl acetone
- Acetone, acetonyl-
- alpha,beta-Diacetylethane
- acetonylaceton
- .alpha.,.beta.-Diacetylethane
- CH3COCH2CH2COCH3
- MLS001065580
- OJVAMHKKJGICOG-UHFFFAOYSA-N
- Acetonylacetone (2,5-Hexandione)
- C0Z8884J3P
- Acetonylacetone, 97%
- SMR000568468
- acetone
- acetone, acetonyl
- acet
- hexane-2,5-dione
-
- MDL: MFCD00008792
- インチ: 1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3
- InChIKey: OJVAMHKKJGICOG-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])[H])C([H])([H])C([H])([H])C(C([H])([H])[H])=O
- BRN: 0506525
計算された属性
- せいみつぶんしりょう: 114.06808g/mol
- ひょうめんでんか: 0
- XLogP3: -0.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 3
- どういたいしつりょう: 114.06808g/mol
- 単一同位体質量: 114.06808g/mol
- 水素結合トポロジー分子極性表面積: 34.1Ų
- 重原子数: 8
- 複雑さ: 91.1
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 6
- ひょうめんでんか: 0
じっけんとくせい
- Vapor Density: 3.94 (NTP, 1992) (Relative to Air)
- Atmospheric OH Rate Constant: 7.13e-12 cm3/molecule*sec
- Autoignition Temperature: 920 °F (NTP, 1992)
- 色と性状: 無色で燃えやすい液体で、軽いにおいがして、空気の中で次第に黄色になります。
- 密度みつど: 0.973 g/mL at 25 °C(lit.)
- ゆうかいてん: −6-−5 °C (lit.)
- ふってん: 191 °C(lit.)
- フラッシュポイント: 華氏温度:174.2°f< br / >摂氏度:79°C< br / >
- 屈折率: n20/D 1.425(lit.)
- PH値: 6.1 (10g/l, H2O, 20℃)
- ようかいど: alcohol: miscible
- すいようせい: miscible
- あんていせい: Stable. Incompatible with strong bases, strong reducing agents, strong oxidizing agents. Flammable.
- PSA: 34.14000
- LogP: 0.94460
- マーカー: 71
- じょうきあつ: 0.43 mmHg ( 20 °C)
- かんど: 光に敏感
- ようかいせい: 水、エタノール、エーテルと混和することができるが、炭化水素系溶媒と混和することはできない。
hexane-2,5-dione セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H315,H319,H373
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/38-48/20/21/22
- セキュリティの説明: S23-S26-S36/37-S37/39
- 福カードFコード:8
- RTECS番号:MO3150000
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:高温、火花、炎から遠ざかる。日陰で乾燥した場所に保管する。使用しない場合は、容器を閉じ、可燃性領域から離れてください。
- TSCA:Yes
- 爆発限界値(explosive limit):1.5%(V)
- 包装カテゴリ:I; II; III
- 包装等級:I; II; III
- どくせい:LD50 orally in rats: 2.7 g/kg (Smyth, Carpenter)
- セキュリティ用語:S26;S37/39
hexane-2,5-dione 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関コード:
2914190090概要:
2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
hexane-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-D1203-1kg |
2,5-Hexanedione |
110-13-4 | 99.90% | 1kg |
$168.0 | 2022-04-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003986-100ml |
hexane-2,5-dione |
110-13-4 | 98% | 100ml |
¥95 | 2024-05-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14410-100g |
Hexane-2,5-dione |
110-13-4 | 98% | 100g |
¥74.0 | 2023-09-07 | |
Enamine | EN300-19144-5.0g |
hexane-2,5-dione |
110-13-4 | 95% | 5.0g |
$29.0 | 2023-07-09 | |
Life Chemicals | F0001-0216-10g |
hexane-2,5-dione |
110-13-4 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
Apollo Scientific | OR8860-100g |
Hexane-2,5-dione |
110-13-4 | 98% | 100g |
£65.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14410-1kg |
Hexane-2,5-dione |
110-13-4 | 1kg |
¥976.0 | 2021-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14410-500g |
Hexane-2,5-dione |
110-13-4 | 500g |
¥516.0 | 2021-09-09 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0101-100ML |
Acetonylacetone |
110-13-4 | >97.0%(GC) | 100ml |
¥100.00 | 2024-04-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H106698-25ml |
hexane-2,5-dione |
110-13-4 | 97% | 25ml |
¥51.90 | 2023-09-02 |
hexane-2,5-dione 関連文献
-
Hu Li,Haixin Guo,Zhen Fang,Taku Michael Aida,Richard Lee Smith Green Chem. 2020 22 582
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Hu Li,Haixin Guo,Zhen Fang,Taku Michael Aida,Richard Lee Smith Green Chem. 2020 22 582
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Guoshu Xie,Alexander Lazarev,Béla T?r?k Green Chem. 2023 25 1582
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Jianrong Dong,Hongye Yan,Xinhai Lv,Zhenbang Wang,Zixuan Rao,Bailin Zhu,Jun Wu,Yu Zhou,Hongxiang Chen J. Mater. Chem. C 2023 11 1369
-
Hai Truong Nguyen,Duy-Khiem Nguyen Chau,Phuong Hoang Tran New J. Chem. 2017 41 12481
-
Zheng Gong,Yu Lei,Peng Zhou,Zehui Zhang New J. Chem. 2017 41 10613
-
Hyejin Cho,Richard Madden,Bilal Nisanci,Béla T?r?k Green Chem. 2015 17 1088
-
Huigang Wang,Hang Xu,Qiuna Liu,Xuming Zheng RSC Adv. 2020 10 30982
-
Hyejin Cho,Fanni T?r?k,Béla T?r?k Green Chem. 2014 16 3623
-
Elnaz Latifi,Austin D. Marchese,Margaret C. W. Hulls,Dmitriy V. Soldatov,Marcel Schlaf Green Chem. 2017 19 4666
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ketones
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbonyl compounds Ketones
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
hexane-2,5-dioneに関する追加情報
Chemical Profile of Hexane-2,5-dione (CAS No. 110-13-4)
Hexane-2,5-dione, also known by its CAS number 110-13-4, is a significant organic compound that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This diketone derivative, with its unique molecular structure, exhibits a range of intriguing properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry. The compound's ability to participate in diverse chemical reactions, including condensation and polymerization processes, underscores its versatility and utility in industrial and academic settings.
The molecular formula of hexane-2,5-dione is C₆H₈O₂, reflecting its composition of six carbon atoms, eight hydrogen atoms, and two oxygen atoms arranged in a specific dione configuration. This structural motif imparts distinct reactivity patterns that have been exploited in the development of novel synthetic methodologies. In recent years, researchers have been particularly interested in the role of hexane-2,5-dione as a building block for more complex molecules, especially within the realm of drug discovery.
One of the most compelling aspects of hexane-2,5-dione is its role as a precursor in the synthesis of bioactive compounds. Its diketone core can undergo various transformations that introduce functional groups or alter the molecular framework, leading to derivatives with enhanced pharmacological properties. For instance, studies have demonstrated that derivatives of hexane-2,5-dione can serve as intermediates in the preparation of heterocyclic compounds, which are known for their broad spectrum of biological activities.
Recent advancements in computational chemistry have further highlighted the potential of hexane-2,5-dione as a scaffold for drug design. Molecular modeling studies suggest that modifications to its structure can optimize interactions with biological targets, thereby improving efficacy and reducing side effects. These computational insights have guided experimental efforts to develop novel analogs with improved therapeutic profiles.
In the context of medicinal chemistry, hexane-2,5-dione has been explored for its potential applications in treating various diseases. Its derivatives have shown promise as inhibitors of key enzymes involved in metabolic pathways associated with inflammation and neurodegeneration. For example, research has indicated that certain analogs of hexane-2,5-dione can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses.
The synthetic utility of hexane-2,5-dione extends beyond pharmaceutical applications. It serves as a valuable reagent in organic synthesis due to its ability to participate in Michael additions, aldol reactions, and other condensation processes. These reactions enable chemists to construct complex molecular architectures efficiently. Moreover, the compound's stability under various reaction conditions makes it a reliable choice for multi-step syntheses.
Industrial applications of hexane-2,5-dione are also noteworthy. It is used as a solvent and intermediate in the production of specialty chemicals and polymers. Its role in polymer synthesis stems from its ability to form cross-linked networks through polymerization reactions. These polymers exhibit unique mechanical and thermal properties that make them suitable for advanced materials applications.
The environmental impact of using hexane-2,5-dione has been a subject of interest among researchers seeking sustainable chemical practices. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes using transition metals have emerged as promising alternatives to traditional methods for producing derivatives of hexane-2,5-dione, offering improved atom economy and reduced environmental footprint.
In conclusion, hexane-2,5-dione (CAS No. 110-13-4) remains a cornerstone compound in chemical biology and pharmaceutical research due to its versatile reactivity and broad range of applications. Its role as an intermediate in drug synthesis underscores its importance in developing novel therapeutics targeting various diseases. As research continues to uncover new methodologies for utilizing this compound, hexane-2,5-dione is poised to play an even more significant role in advancing both academic research and industrial innovation.
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